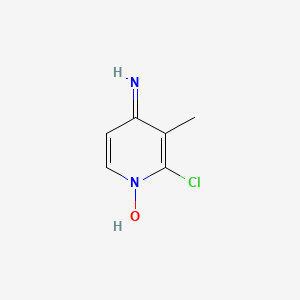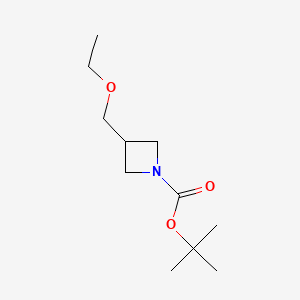
Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1414029-40-5. It has a molecular weight of 256.26 . The IUPAC name for this compound is methyl 2-amino-5-(4-formylphenyl)nicotinate .
Synthesis Analysis
A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been used to synthesize a variety of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12N2O3/c1-19-14(18)12-6-11(7-16-13(12)15)10-4-2-9(8-17)3-5-10/h2-8H,1H3,(H2,15,16). The InChI key is SPUZJSNKZVBSEY-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Formation
- Synthesis of Heterocyclic Compounds : Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate is utilized in the synthesis of novel heterocyclic compounds, such as 1,2,4‐Oxadiazole derivatives. These compounds have potential applications in pharmacology, particularly in hypertension treatment (Kumar & Mashelker, 2007).
Biomedical Research
- Tumor Cell Growth Inhibition : This compound's derivatives, like methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, have shown efficacy in inhibiting tumor cell growth. They have been specifically tested on human tumor cell lines such as MCF-7, NCI-H460, and A375-C5, indicating their potential in cancer research (Queiroz et al., 2011).
Material Science
- Synthesis of Polyimides : The derivatives of this compound have been used in the synthesis of polyimides. These materials, containing pyridine and biphenyl units, exhibit significant thermal, mechanical, and optical properties, suggesting applications in high-performance polymers and materials science (Guan et al., 2015).
Agriculture
- Insecticidal Properties : Pyridine derivatives, such as those derived from methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate, have been investigated for their insecticidal properties. Some of these compounds have shown effectiveness against pests like the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).
Antiviral Research
- Antiviral Activity : Derivatives of this compound have been synthesized and tested for their antiviral activity. They have shown promising results against viruses like Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV) (Bernardino et al., 2007).
Propiedades
IUPAC Name |
methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-19-14(18)12-6-11(7-16-13(12)15)10-4-2-9(8-17)3-5-10/h2-8H,1H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUZJSNKZVBSEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)C=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158656 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(4-formylphenyl)pyridine-3-carboxylate | |
CAS RN |
1414029-40-5 |
Source


|
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(4-formylphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

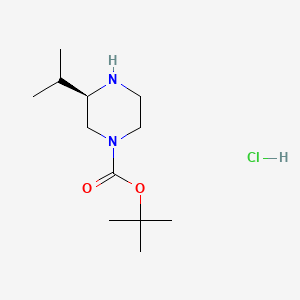
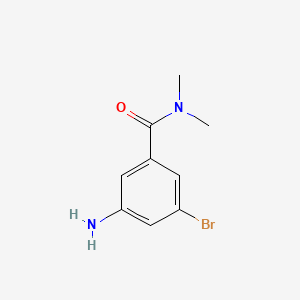
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)


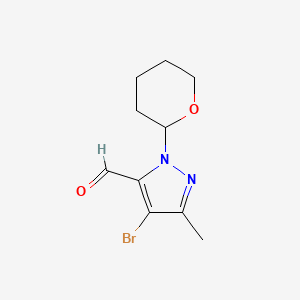
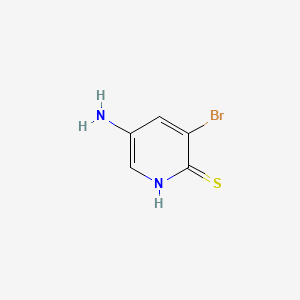


![2-Amino-3-{2-[(2-Amino-5-chloropyridin-3-yl)oxy]ethoxy}-5-chloropyridine](/img/structure/B581693.png)
![5-bromo-3-isopentyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B581694.png)
